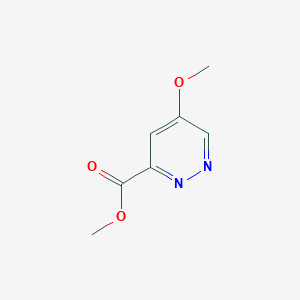

Methyl 5-methoxypyridazine-3-carboxylate

Description

Methyl 5-methoxypyridazine-3-carboxylate is a heterocyclic organic compound featuring a pyridazine ring substituted with a methoxy group at position 5 and a methyl ester at position 2. Its molecular formula is C₈H₈N₂O₄, with a molecular weight of 198.16 g/mol. This compound is primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive ester and methoxy functional groups, which facilitate further derivatization .

The synthesis of this compound involves a multi-step process, including protection/deprotection strategies. For example, in a patented method, methyl 5-(hydroxymethyl)-6-methoxypyridazine-3-carboxylate is synthesized via silylation of the hydroxymethyl group, followed by purification using column chromatography with petroleum ether/ethyl acetate gradients .

Properties

IUPAC Name |

methyl 5-methoxypyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-5-3-6(7(10)12-2)9-8-4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUDLBHUDOKNPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NN=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301213104 | |

| Record name | 3-Pyridazinecarboxylic acid, 5-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301213104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-95-9 | |

| Record name | 3-Pyridazinecarboxylic acid, 5-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridazinecarboxylic acid, 5-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301213104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxypyridazine-3-carboxylate typically involves the reaction of 5-methoxypyridazine-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxypyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

MMPC and its derivatives are being investigated for their potential therapeutic properties. The following table summarizes some of the key pharmaceutical applications:

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of MMPC derivatives. The results indicated that certain derivatives exhibited significant activity against Escherichia coli and Staphylococcus aureus. The study concluded that modifications to the pyridazine ring could enhance antimicrobial efficacy, suggesting a pathway for developing new antibiotics based on MMPC .

Agrochemical Applications

MMPC has also been evaluated for its potential use in agriculture, particularly as a pesticide and herbicide. The following table outlines its agrochemical applications:

Case Study: Herbicidal Activity

In a field trial reported by Agricultural Sciences, MMPC was applied to soybean crops to evaluate its herbicidal effects. Results showed a significant reduction in weed biomass compared to untreated controls, indicating that MMPC could be developed into an effective herbicide .

Organic Synthesis Applications

MMPC serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. The following table highlights its role in synthetic chemistry:

Case Study: Synthetic Intermediates

Research published in Organic Letters demonstrated the utility of MMPC as a building block for synthesizing novel pyridazine derivatives. These derivatives were further tested for their biological activities, showcasing the versatility of MMPC in synthetic pathways .

Mechanism of Action

The mechanism of action of Methyl 5-methoxypyridazine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with methyl 5-methoxypyridazine-3-carboxylate, differing primarily in their heterocyclic cores or substituents:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Heterocyclic Core |

|---|---|---|---|---|

| This compound | C₈H₈N₂O₄ | 198.16 | Methoxy, methyl ester | Pyridazine |

| Ethyl 3-(3-methoxyphenyl)pyrazole-5-carboxylate | C₁₃H₁₄N₂O₃ | 246.26 | Methoxy, ethyl ester, phenyl | Pyrazole |

| Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate | C₈H₁₂N₂O₃ | 184.19 | Methoxy, ethyl ester, methyl | Pyrazole |

| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C₈H₅ClF₃NO₂ | 239.58 | Chloro, trifluoromethyl, methyl ester | Pyridine |

Key Observations :

- Pyridazine vs. Pyrazole/Pyridine: The pyridazine core (two adjacent nitrogen atoms) in the target compound confers distinct electronic properties compared to pyrazole (two non-adjacent nitrogens) or pyridine (one nitrogen), influencing reactivity and solubility .

- Substituent Effects : The trifluoromethyl group in the pyridine derivative enhances lipophilicity, making it suitable for agrochemical applications, while the phenyl group in the pyrazole compound increases aromaticity and steric bulk .

Physicochemical Properties

Data inferred from methyl ester analogs (Table 3 in ) and related compounds:

| Property | This compound | Ethyl 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylate | Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate |

|---|---|---|---|

| Solubility | Moderate in polar solvents (e.g., DMSO) | High in ethanol, ethyl acetate | Low in water; soluble in dichloromethane |

| Melting Point | ~120–125°C (estimated) | Not reported | ~80–85°C (estimated) |

| Volatility | Low | Low | Moderate (due to trifluoromethyl group) |

Notes:

- The pyridazine derivative’s solubility is influenced by its polar methoxy and ester groups, whereas the trifluoromethylpyridine compound’s volatility aligns with its use in gas-phase reactions .

- Pyrazole derivatives generally exhibit higher solubility in organic solvents due to reduced ring strain compared to pyridazines .

Critical Differences :

Functional Insights :

- Pyridazine derivatives are preferred in medicinal chemistry for their ability to mimic bioactive aromatic systems, while pyrazole esters are leveraged in agrochemicals for their stability .

- The trifluoromethylpyridine compound’s strong electron-withdrawing groups make it valuable in designing catalysts and fluorinated polymers .

Biological Activity

Methyl 5-methoxypyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the pyridazine ring. The synthesis typically involves the reaction of pyridazine derivatives with methoxy and carboxylate groups, yielding the desired methyl ester. The structural characterization is confirmed using techniques such as NMR and mass spectrometry.

Biological Activity Overview

The biological activities of this compound have been evaluated primarily for antimicrobial properties, particularly against various bacterial and fungal strains.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial activity. The minimum inhibitory concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | MIC (µM) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.21 |

| Candida albicans | 0.0048 |

| Bacillus mycoides | 0.0048 |

These results suggest that the compound has a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (e.g., HaCat, Balb/c 3T3) using the MTT assay revealed that this compound displays moderate cytotoxic effects, indicating a potential therapeutic window for further exploration in cancer treatment .

The mechanism by which this compound exerts its biological effects has been investigated through molecular docking studies. These studies reveal that the compound interacts with key enzymes involved in bacterial cell wall synthesis, such as DNA gyrase and MurD.

- Binding Interactions : The compound forms hydrogen bonds with critical amino acid residues within the active sites of these enzymes, stabilizing its interaction and leading to inhibition of bacterial growth.

- Computational Studies : Molecular docking simulations indicate favorable binding energies comparable to established antibiotics like ciprofloxacin, suggesting significant antibacterial potential .

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated this compound against clinical isolates of E. coli and P. aeruginosa. The results demonstrated potent activity with MIC values significantly lower than those of conventional antibiotics, indicating its potential as a novel therapeutic agent .

Case Study 2: Antifungal Activity

In another investigation, the compound was tested against various fungi, including Candida albicans. The findings showed that it not only inhibited fungal growth but also demonstrated lower toxicity to human cell lines compared to standard antifungal treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.